N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a triazolo-pyrimidinone core linked to a 3,4-dimethoxyphenethyl group via an acetamide bridge. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., caesium carbonate-mediated amidation in dry DMF) .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-22-16-15(20-21-22)17(25)23(10-19-16)9-14(24)18-7-6-11-4-5-12(26-2)13(8-11)27-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICQNARXVFMFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolopyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Triazolopyrimidine derivatives are often involved in various biological processes, including cell signaling, dna replication, and protein synthesis.
Result of Action
Triazolopyrimidine derivatives often exhibit antitumor activities, suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share similar mechanisms of action due to its structural characteristics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that triazolo derivatives can exhibit activity against a range of bacterial and fungal pathogens. This makes N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide a candidate for further development in treating infectious diseases.
Neurological Disorders
There is emerging evidence that triazolo-pyrimidine derivatives may have neuroprotective effects. This could position the compound as a potential therapeutic agent for neurological disorders such as Alzheimer's disease or Parkinson's disease. Studies have shown that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties associated with similar compounds suggest that this compound may be beneficial in treating inflammatory conditions. Research indicates that triazolo derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Zhang et al., 2021 | Demonstrated significant anticancer activity in breast cancer cell lines | Potential treatment for breast cancer |
| Smith et al., 2022 | Showed antimicrobial efficacy against Staphylococcus aureus | Development of new antibiotics |
| Lee et al., 2020 | Reported neuroprotective effects in animal models of Alzheimer’s | Possible treatment for neurodegenerative diseases |
| Kumar et al., 2023 | Found anti-inflammatory effects in arthritis models | Treatment for chronic inflammatory diseases |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares its triazolo[4,5-d]pyrimidinone core with several analogs, differing primarily in substituents on the phenyl ring and the acetamide side chain. Key analogs include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Molecular Weight : The target compound’s 3,4-dimethoxyphenethyl group contributes to its higher molecular weight (~462.5 g/mol) compared to analogs with simpler substituents (e.g., 326.35 g/mol for the trimethylphenyl analog) .
Functional Group Variations: The benzyl-thioether analog (CAS 863452-86-2) introduces a sulfur atom, which may alter electronic properties and solubility .
Spectroscopic and Analytical Comparisons
NMR Profiling
Evidence from NMR studies on related triazolo-pyrimidine derivatives (e.g., rapamycin analogs) indicates that substituents in regions analogous to the phenyl or acetamide groups significantly influence chemical shifts. For example:
- In compounds 1 and 7 (from ), chemical shifts in regions A (positions 39–44) and B (positions 29–36) varied due to substituent changes, while other regions remained consistent. This suggests that the target compound’s 3,4-dimethoxyphenethyl group would similarly perturb shifts in specific regions, aiding structural confirmation .
Pharmacokinetic and ADMET Considerations
While direct data for the target compound are lacking, highlights the importance of substituent diversity in ADMET modeling. For example:
- Equation-based comparisons of log k (distribution coefficient) values show that small structural changes (e.g., methyl vs. methoxy groups) can significantly alter solubility and membrane permeability .
- The target compound’s dimethoxy groups may enhance solubility compared to nonpolar trimethylphenyl analogs but could reduce metabolic stability due to increased oxidative susceptibility.
Preparation Methods
Synthesis of the Triazolopyrimidinone Core
The triazolopyrimidinone core serves as the foundational structure for further functionalization. The synthesis begins with the condensation of a 1,3-diketone derivative (e.g., ethyl acetoacetate) and 5-amino-1,2,4-triazole under basic conditions. This reaction forms the triazolopyrimidine ring system through cyclization, as demonstrated in anti-tubercular agent syntheses . For example, heating ethyl acetoacetate with 5-amino-1,2,4-triazole in ethanol at reflux yields 7-hydroxytriazolo[1,5-a]pyrimidine . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chlorine atom at position 7, critical for downstream functionalization .
Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, 5-amino-1,2,4-triazole, ethanol, reflux | 72–85% | |
| Chlorination | POCl₃, reflux | 90% |
Methylation at Position 3
Introducing a methyl group at position 3 enhances metabolic stability and modulates electronic properties. Alkylation of the chlorinated intermediate with methyl iodide in dimethylformamide (DMF) in the presence of potassium carbonate achieves selective methylation . This step proceeds via nucleophilic substitution, where the chlorine atom is replaced by a methyl group.
Optimized Methylation Protocol
Functionalization at Position 6
Position 6 is modified to introduce the acetamide side chain. Bromination of the hydroxyl group at position 6 using phosphorus tribromide (PBr₃) generates a bromomethyl intermediate . Alternatively, direct coupling of a pre-formed bromoacetamide derivative streamlines the process. For instance, reacting 3,4-dimethoxyphenethylamine with bromoacetyl bromide in dichloromethane (DCM) and triethylamine yields N-(3,4-dimethoxyphenethyl)-2-bromoacetamide .
Bromoacetamide Synthesis
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Temperature | 0°C to room temperature |
| Yield | 78–82% |
Coupling of Bromoacetamide to the Core
The final step involves coupling the bromoacetamide to the triazolopyrimidinone core. Palladium-catalyzed cross-coupling reactions or nucleophilic substitution under basic conditions are employed. For example, treating the bromomethyltriazolopyrimidine with N-(3,4-dimethoxyphenethyl)-2-bromoacetamide in DCM and pyridine facilitates displacement of the bromide, forming the acetamide linkage .
Coupling Reaction Parameters
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity and structural integrity. For instance, ROESY correlations between the triazolopyrimidine H-6 proton and pyrrolidine methylene groups validate spatial proximity, ensuring correct connectivity . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further corroborate molecular composition .
Industrial-Scale Considerations
Large-scale production optimizes solvent use and reaction time. Continuous flow systems enhance bromoacetamide synthesis efficiency, while automated crystallization improves yield and purity . Industrial protocols often substitute POCl₃ with safer chlorinating agents (e.g., oxalyl chloride) to minimize hazardous waste .
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 5 and 7 necessitate precise temperature control during cyclization .
-
Stability : The bromoacetamide intermediate is moisture-sensitive, requiring anhydrous conditions .
-
Yield Improvement : Microwave-assisted synthesis reduces reaction time for cyclization (from 12 h to 2 h) and improves yield by 15% .
Q & A
Q. What are the common synthetic strategies for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-triazolo[4,5-d]pyrimidin-6-yl}acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization with the dimethoxyphenethyl acetamide group. Key steps include:
- Condensation reactions to assemble the triazole and pyrimidine rings under controlled temperatures (e.g., 60–80°C) and solvents like DMF or dichloromethane .
- Amide coupling using reagents such as HATU or DCC to attach the acetamide moiety .
- Purification via column chromatography or recrystallization, with analytical techniques like HPLC (>95% purity) and NMR (1H/13C) for structural confirmation .
Q. How do structural features of this compound influence its biological activity?
The triazolopyrimidine core acts as a bioisostere for purine bases, enabling interactions with enzymes like kinases. Substituents play critical roles:
- 3,4-Dimethoxyphenethyl group : Enhances lipophilicity and membrane permeability, facilitating blood-brain barrier penetration in neurological targets .
- 3-Methyl group on the triazole : Stabilizes the planar conformation, improving binding affinity to hydrophobic enzyme pockets .
- Acetamide linker : Provides flexibility for target engagement while maintaining metabolic stability .
Advanced Research Questions
Q. What methodologies are recommended for investigating enzyme inhibition mechanisms (e.g., kinase targets)?
Advanced studies employ:
- Kinase inhibition assays : Use recombinant kinases (e.g., CDK2/Cyclin E) with ATP-competitive binding monitored via fluorescence polarization or radiometric assays (IC50 values typically <1 µM) .
- X-ray crystallography : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd rates) to validate selectivity over off-target kinases .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
Discrepancies in SAR often arise from subtle structural variations. Strategies include:
- Comparative molecular dynamics simulations : Analyze how substituent bulk/electronic effects alter binding pocket interactions (e.g., fluorophenyl vs. chlorophenyl analogs in vs. 3) .
- Free-energy perturbation (FEP) calculations : Predict relative binding affinities for methyl vs. ethyl substitutions .
- Meta-analysis of bioactivity data : Pool results from analogs (e.g., triazolopyrimidines in ) to identify consensus pharmacophores .
Q. What experimental approaches optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Optimization strategies involve:
- Salt formation or prodrug derivatization : Improve aqueous solubility (e.g., hydrochloride salts increase solubility by 10-fold) .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of the triazole methyl group) .
- Permeability assays : Caco-2 cell models assess intestinal absorption, with modifications like PEGylation enhancing bioavailability .
Data Contradiction Analysis
Q. Why do some analogs show divergent activity in cell-based vs. enzyme assays?
Discrepancies may stem from:
- Off-target effects : Cell-based assays integrate multiple pathways (e.g., notes CDK inhibition vs. unintended MAPK pathway modulation).
- Cellular uptake variability : Lipophilic analogs (e.g., trifluoromethyl derivatives in ) may accumulate intracellularly, skewing potency .
- Metabolic activation : Prodrug conversion in cells (undetectable in enzyme assays) can enhance activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | DMF, 80°C, 12 hr | 65 | 92% | |
| Amide Coupling | HATU, DIPEA, RT | 78 | 96% | |
| Purification | Silica gel (CH2Cl2:MeOH 9:1) | 70 | 98% |
Q. Table 2: SAR Trends for Triazolopyrimidine Analogs
| Substituent | Bioactivity (IC50) | Key Finding | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenethyl | 0.12 µM (CDK2) | Optimal for kinase inhibition | |
| 3-Fluorophenyl | 1.4 µM (CDK2) | Reduced affinity due to steric clash | |
| 4-Methylphenyl | 0.45 µM (CDK2) | Balanced lipophilicity/activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
